

# **Application Notes and Protocols for TINUVIN® 1130 in Protective Coatings**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | TINUVIN-1130 |           |  |  |  |
| Cat. No.:            | B3417381     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of TINUVIN® 1130, a liquid hydroxyphenyl-benzotriazole ultraviolet (UV) absorber, in the formulation and evaluation of protective coatings. Detailed protocols for incorporation, performance testing, and data interpretation are outlined to assist in the development of durable and long-lasting coating systems.

## **Introduction to TINUVIN® 1130**

TINUVIN® 1130 is a high-performance UV absorber designed for solvent-based and water-based coatings.[1][2][3] Its primary function is to protect light-sensitive substrates, such as wood and plastics, and the coating itself from the degrading effects of UV radiation, thereby preventing discoloration, gloss loss, cracking, and blistering.[2] It exhibits excellent spectral coverage in the UV-A and UV-B regions.[1][3] For enhanced performance, TINUVIN® 1130 is often used in synergy with a Hindered Amine Light Stabilizer (HALS), such as TINUVIN® 292. [4][5][6] This combination provides a comprehensive stabilization system where TINUVIN® 1130 absorbs UV radiation, and the HALS scavenges free radicals generated during photodegradation.[4]

# **Physicochemical Properties of TINUVIN® 1130**

A summary of the typical physical and chemical properties of TINUVIN® 1130 is presented in Table 1.



| Property          | Value                                                                                                                                                                        |  |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Appearance        | Yellow to light amber viscous liquid                                                                                                                                         |  |  |
| Chemical Class    | Hydroxyphenyl-benzotriazole                                                                                                                                                  |  |  |
| Density at 20°C   | 1.17 g/cm <sup>3</sup>                                                                                                                                                       |  |  |
| Viscosity at 20°C | 7400 mPa·s                                                                                                                                                                   |  |  |
| Miscibility       | Miscible with most common organic solvents. In water-borne systems, dilution with a water-miscible solvent like butylcarbitol is recommended for easier incorporation.[7][8] |  |  |

# **Experimental Protocols**Formulation of Coatings with TINUVIN® 1130

This protocol describes the incorporation of TINUVIN® 1130 into a model solvent-based acrylic clearcoat. The principles can be adapted for other coating systems.

#### Materials:

- Acrylic resin solution (e.g., 50% in xylene)
- Solvent blend (e.g., xylene, butyl acetate)
- TINUVIN® 1130
- TINUVIN® 292 (optional, for synergistic system)
- Flow and leveling agents
- Substrate panels (e.g., wood, plastic, or primed metal)

#### Procedure:

• In a suitable mixing vessel, charge the acrylic resin solution.



- Under agitation, add the solvent blend to achieve the desired application viscosity.
- Add any flow and leveling agents as required by the formulation.
- Slowly add the calculated amount of TINUVIN® 1130 to the vortex of the stirred solution. Recommended concentrations are 1.0 3.0% by weight on binder solids.[6]
- For a synergistic system, add the recommended amount of TINUVIN® 292 (e.g., 0.5 2.0% by weight on binder solids).[6]
- Continue mixing for 15-20 minutes to ensure complete homogenization.
- Allow the formulation to stand for at least 30 minutes to allow for the release of any entrapped air.
- Apply the coating to the substrate panels using a suitable method (e.g., spray, draw-down bar) to achieve a uniform dry film thickness.
- Cure the coated panels according to the resin manufacturer's recommendations.

# **Accelerated Weathering Testing**

To evaluate the performance of coatings containing TINUVIN® 1130, accelerated weathering tests are employed to simulate long-term outdoor exposure. Two common methods are QUV and Xenon Arc testing.

3.2.1. QUV Accelerated Weathering (ASTM G154)

This test simulates the effect of sunlight and moisture (dew and rain).

#### Equipment:

QUV Accelerated Weathering Tester

#### Procedure:

 Prepare coated panels as described in section 3.1. Prepare a control set without any UV stabilizer and a set with only TINUVIN® 292 for comparison if evaluating synergy.



- · Mount the panels in the QUV tester.
- Set the test cycle. A common cycle for automotive and industrial coatings is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[9]
- Select the appropriate fluorescent lamps (e.g., UVA-340 for the best simulation of sunlight in the critical short-wavelength UV region).
- Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours).
- Periodically remove the panels for evaluation of gloss and color.
- 3.2.2. Xenon Arc Accelerated Weathering (ASTM G155, ASTM D6695)

This test provides a more complete simulation of the full spectrum of sunlight.[7][10]

#### Equipment:

Xenon Arc Weathering Chamber

#### Procedure:

- Prepare and mount the coated panels as for the QUV test.
- Set the test parameters, including irradiance level (e.g., 0.55 W/m² at 340 nm), temperature, and relative humidity.[10][11]
- Define the light/dark/water spray cycles to simulate different environmental conditions. A
  common cycle involves continuous light with periodic water spray.
- Run the test for a specified duration.
- Evaluate the panels at regular intervals.

### **Performance Evaluation**

3.3.1. Gloss Retention (ASTM D523)

#### Equipment:



Glossmeter (60° geometry is common for coatings)

#### Procedure:

- Measure the initial gloss of the coated panels before weathering.
- At each evaluation interval during weathering, clean the panels gently with a soft cloth and deionized water to remove any surface contaminants.
- Measure the gloss of the weathered panels at several locations and calculate the average.
- Calculate the percent gloss retention as follows: % Gloss Retention = (Final Gloss / Initial Gloss) \* 100

#### 3.3.2. Color Change (ASTM D2244)

#### Equipment:

Spectrophotometer or colorimeter

#### Procedure:

- Measure the initial CIELAB color coordinates (L, a, b\*) of the unweathered panels.
- At each evaluation interval, measure the L, a, and b\* values of the weathered panels.
- Calculate the total color difference ( $\Delta E$ ) using the following formula:  $\Delta E = \sqrt{(\Delta L)^2 + (\Delta a)^2 + (\Delta b)^2}$  where  $\Delta L$ ,  $\Delta a$ , and  $\Delta b$  are the differences between the initial and final values.

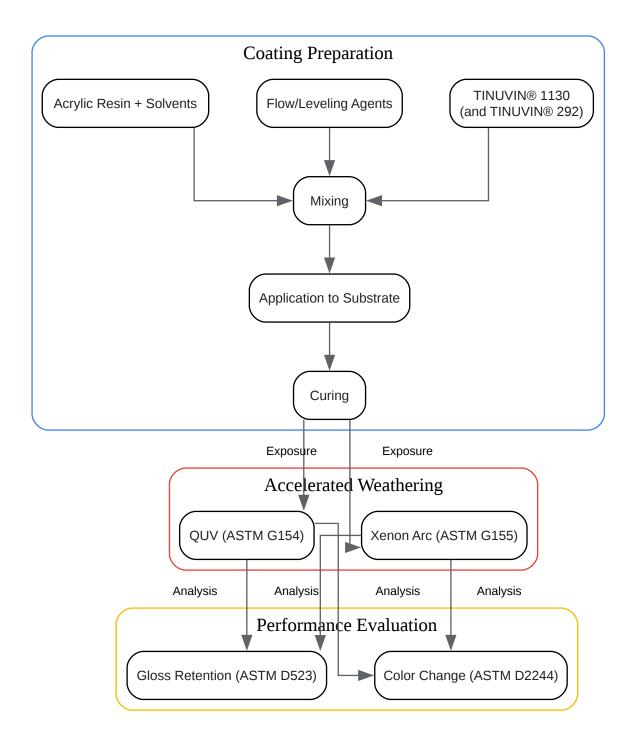
### **Data Presentation**

The following tables illustrate the expected performance of a clearcoat with and without TINUVIN® 1130 and in combination with TINUVIN® 292 after accelerated weathering.

Table 2: Gloss Retention (%) of an Acrylic Clearcoat after QUV Accelerated Weathering



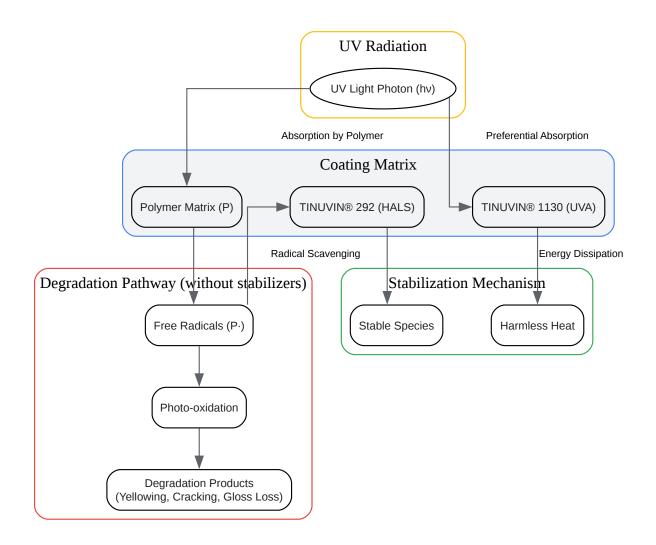
| Formulation                              | 0 hours | 500 hours | 1000 hours | 2000 hours |
|------------------------------------------|---------|-----------|------------|------------|
| Control (no stabilizer)                  | 100     | 75        | 40         | 15         |
| 2% TINUVIN®<br>1130                      | 100     | 95        | 85         | 70         |
| 2% TINUVIN®<br>1130 + 1%<br>TINUVIN® 292 | 100     | 98        | 92         | 85         |


Table 3: Color Change ( $\Delta E$ ) of an Acrylic Clearcoat over a Light-Sensitive Substrate after Xenon Arc Weathering\*

| Formulation                              | 0 hours | 500 hours | 1000 hours | 2000 hours |
|------------------------------------------|---------|-----------|------------|------------|
| Control (no<br>stabilizer)               | 0       | 3.5       | 7.8        | 15.2       |
| 2% TINUVIN®<br>1130                      | 0       | 1.2       | 2.5        | 4.8        |
| 2% TINUVIN®<br>1130 + 1%<br>TINUVIN® 292 | 0       | 0.8       | 1.5        | 2.9        |

# **Mandatory Visualizations**

The following diagrams illustrate the experimental workflow and the photostabilization mechanism.






Click to download full resolution via product page

Caption: Experimental workflow for coating preparation, weathering, and evaluation.





Click to download full resolution via product page

Caption: Photostabilization mechanism of TINUVIN® 1130 and its synergy with HALS.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



Check Availability & Pricing



- 1. paint.org [paint.org]
- 2. unisunchem.com [unisunchem.com]
- 3. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 7. smithers.com [smithers.com]
- 8. Paints xenon arc accelerated weathering test | NBCHAO [en1.nbchao.com]
- 9. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 10. atstestlab.com [atstestlab.com]
- 11. acttestpanels.com [acttestpanels.com]
- To cite this document: BenchChem. [Application Notes and Protocols for TINUVIN® 1130 in Protective Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3417381#experimental-protocol-for-using-tinuvin-1130-in-coatings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com